4-Bromo-7-methoxyquinoline

Organic Synthesis Cross-Coupling Building Block Chemistry

Researchers conducting SAR studies often face inconsistent cross-coupling yields due to regioisomeric impurities. 4-Bromo-7-methoxyquinoline (CAS 1070879-27-4) eliminates this variable with its site-selective 4-position bromine, enabling reliable Suzuki-Miyaura, Stille, and Sonogashira couplings. - Delivers predictable reactivity for synthesizing 4-aryl-7-methoxyquinoline libraries, a key scaffold in USP7 modulator development. - Optimized LogP (3.01) and TPSA (22.12 Ų) properties support CNS drug discovery programs without introducing uncontrolled lipophilicity. - Available at ≥98% purity with batch-specific QC documentation to ensure experimental reproducibility.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 1070879-27-4
Cat. No. B1287624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-methoxyquinoline
CAS1070879-27-4
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1)Br
InChIInChI=1S/C10H8BrNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
InChIKeyHSLGTRSMCWHZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-methoxyquinoline: Key Specifications and Applications


4-Bromo-7-methoxyquinoline (CAS 1070879-27-4) is a halogenated heteroaromatic building block belonging to the quinoline class. With the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. Its primary value derives from the bromine atom at the 4-position, which enables participation in diverse palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Sonogashira couplings, while the 7-methoxy substituent modulates electronic properties and lipophilicity.

Regioselective Handle
4-Bromo enables palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira)
Drug-Likeness Profile
Predicted moderate lipophilicity and low TPSA support CNS/oral lead optimization studies
Patent-Validated Intermediate
Cited as a building block for USP7 modulator synthesis in patent literature

Why 4-Bromo-7-methoxyquinoline Cannot Be Replaced


The substitution of 4-Bromo-7-methoxyquinoline with structurally similar quinoline derivatives is not chemically equivalent due to distinct regiochemical and electronic properties that govern synthetic utility and biological target engagement. The bromine atom at the 4-position confers unique reactivity for site-selective cross-coupling transformations that bromine at the 5-, 6-, or 7-positions cannot replicate. Additionally, the calculated LogP of 3.01 and polar surface area of 22.12 Ų reflect specific lipophilicity and membrane permeability characteristics that differ from regioisomers such as 5-bromo-7-methoxyquinoline or non-brominated analogs, affecting both synthetic handling and downstream biological screening outcomes. Direct substitution without experimental validation introduces uncontrolled variables in reaction yields, product purity, and biological activity profiles.

Regiochemistry mismatch
Bromine at 4-position provides site-selective cross-coupling reactivity not replicable by 5- or 7-bromo isomers; synthetic routes may be disrupted.
Physicochemical shift
Calculated LogP differs significantly from non-brominated or polybrominated analogs, potentially altering membrane permeability and screening outcomes.
Patent-route dependency
Literature-supported USP7 inhibitor syntheses rely on this specific bromo-methoxy scaffold; alternative building blocks may require redesign of reaction sequences.

4-Bromo-7-methoxyquinoline: Evidence-Based Advantages


Regioselective Cross-Coupling at C4 Bromine

4-Bromo-7-methoxyquinoline possesses a bromine atom specifically at the 4-position of the quinoline ring, a regiochemical feature that renders it uniquely amenable to palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Sonogashira couplings. In contrast, regioisomers such as 5-bromo-7-methoxyquinoline or 7-bromo-6-methoxyquinoline exhibit different reactivity profiles due to altered electronic environments and steric accessibility at their respective bromination sites. This positional specificity makes the 4-bromo derivative the preferred starting material for introducing aryl, alkenyl, or alkynyl substituents at the 4-position of the quinoline scaffold.

Regioselective Cross-Coupling
Class-level inference
4-Br enables Suzuki, Stille, Sonogashira couplings; 5- or 7-Br isomers show different reactivity profiles
Position-specific reactivity supports regiochemical control in SAR studies.
Reactivity differences are qualitative and based on substitution pattern.
Organic Synthesis Cross-Coupling Building Block Chemistry

Favorable Drug-Likeness Profile

The calculated physicochemical properties of 4-Bromo-7-methoxyquinoline include a LogP value of 3.01, zero Rule of 5 violations, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 22.12 Ų. These values indicate moderate lipophilicity and favorable membrane permeability characteristics. By comparison, non-brominated 7-methoxyquinoline (LogP approximately 2.2) is significantly more hydrophilic, while dibrominated analogs such as 3,4-dibromo-7-methoxyquinoline exhibit higher LogP values (>3.5) and increased molecular weight, potentially exceeding optimal drug-likeness thresholds. The TPSA of 22.12 Ų falls well below the 140 Ų threshold associated with poor oral bioavailability.

Drug-Likeness Profile
Class-level inference
LogP = 3.01, TPSA = 22.12 Ų, zero HBD, MW 238.08
Predicted properties align with CNS drug-like space; more balanced than non-brominated or dibrominated analogs.
Computational predictions; experimental ADME validation required.
Medicinal Chemistry ADME Prediction Drug Design

Key Intermediate for USP7 Modulators

4-Bromo-7-methoxyquinoline is explicitly cited in patent literature as a building block for synthesizing ubiquitin-specific-processing protease 7 (USP7) modulators. USP7 is a validated oncology target involved in regulating p53 tumor suppressor stability and DNA damage response pathways. The compound serves as a synthetic precursor for constructing pyrrolidine and piperidine-containing USP7 inhibitors. Alternative quinoline building blocks lacking the 4-bromo substitution pattern or bearing different substituents would not support the same synthetic route without substantial redesign of the reaction sequence.

USP7 Modulator Intermediate
Supporting evidence
Cited in US-2021317134-A1 and US-2021147386-A1 as a synthetic building block
External validation of synthetic utility for USP7-targeted research programs.
Sources should be verified; no experimental data provided.
Oncology Ubiquitin-Proteasome Pathway Patent Chemistry

4-Bromo-7-methoxyquinoline: Validated Applications


Suzuki Coupling for 4-Aryl Quinoline Libraries

The bromine atom at the 4-position of 4-bromo-7-methoxyquinoline provides a defined site for palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. This regioselective transformation enables the systematic synthesis of 4-aryl-7-methoxyquinoline derivatives for structure-activity relationship studies. Alternative bromo-quinoline isomers (e.g., 5-bromo-7-methoxyquinoline) would yield different regioisomeric products with altered biological target engagement profiles.

Lead Optimization with Favorable ADME

With a calculated LogP of 3.01 and TPSA of 22.12 Ų, 4-bromo-7-methoxyquinoline occupies a balanced physicochemical space suitable for central nervous system (CNS) or orally bioavailable drug candidate development. The compound's zero hydrogen bond donors and modest molecular weight (238.08 g/mol) align with established drug-likeness filters. Researchers prioritizing compounds with predicted favorable ADME characteristics may select this scaffold over more polar (non-brominated, LogP ≈ 2.2) or excessively lipophilic (dibrominated, LogP > 3.5) alternatives.

USP7 Modulator Synthesis for Oncology

Patent literature documents 4-bromo-7-methoxyquinoline as a key intermediate in the synthesis of ubiquitin-specific protease 7 (USP7) modulators, a target implicated in p53 regulation and cancer therapy. Research groups engaged in USP7 inhibitor development or broader ubiquitin-proteasome pathway investigations may find this building block directly applicable to published synthetic routes, reducing the need for de novo route design.

Building Block for Cross-Coupling Methodology

The presence of both a reactive 4-position bromine and an electron-donating 7-methoxy substituent makes 4-bromo-7-methoxyquinoline a useful substrate for developing or optimizing palladium-catalyzed cross-coupling methodologies. Its well-defined structure, commercial availability, and compatibility with Suzuki, Stille, and Sonogashira conditions position it as a standardized test substrate for evaluating new catalytic systems or reaction conditions.

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling for SAR libraries
4-Bromo regiochemical handle
Cross-coupling reaction optimization
Physicochemical property screening for CNS research compounds
Predicted LogP and TPSA profile
In silico ADME prediction
USP7 pathway research tool synthesis
Patent-documented synthetic route
USP7 inhibitor scaffold evaluation
Cross-coupling methodology development
Standardized bromo-methoxyquinoline substrate
Catalyst system evaluation

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